(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a 1,2,3-triazole ring, and a pyrrolidine ring . It is likely to be a synthetic compound, possibly used in medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other organic molecules . The intermediate compounds are then treated with other reagents to yield the final derivatives . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the functional groups it contains. It has a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Attached to this is a 1,2,3-triazole ring, a five-membered ring containing three nitrogen atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
Compounds similar in structure to the one mentioned have been studied for their anticonvulsant and antimicrobial activities. For example, derivatives incorporating thiazole and triazole moieties have been synthesized and evaluated for their potential as sodium channel blockers and anticonvulsant agents. A specific compound was identified as potent with significant protective indices compared to standard drugs like phenytoin, suggesting the relevance of such structures in developing new anticonvulsant medications (Malik & Khan, 2014).
Synthesis and Biological Activities
Another area of application involves the synthesis of novel structures for the evaluation of their biological activities, including antioxidant and antimicrobial properties. Research has been conducted on synthesizing derivatives that combine benzo[d]imidazole with pyrazole and oxadiazole units, exploring their effectiveness against various microbial strains and their antioxidant capacities. These studies contribute to the broader field of medicinal chemistry by identifying new candidates for drug development (Bassyouni et al., 2012).
Chemoinformatics and Drug Design
Research on chemically related compounds has also extended into the realm of chemoinformatics and drug design, where in silico approaches are employed to predict drug-likeness and evaluate in vitro microbial activity. This includes the synthesis and characterization of novel conjugates, their antimicrobial evaluation, and the assessment of their drug-likeness properties through computational methods. Such studies illustrate the integration of synthetic chemistry with computational tools to streamline the drug discovery process (Pandya et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and triazole rings, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Compounds containing thiazole and triazole rings are known to interact with their targets through various mechanisms . For instance, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, oxidative stress, and apoptosis .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-22-18-8-7-16(11-20(18)28-14)21(27)25-10-9-17(12-25)26-13-19(23-24-26)15-5-3-2-4-6-15/h2-8,11,13,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCWPBIIIHCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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